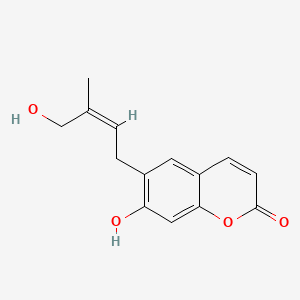
Phellodenol C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phellodenol C is a naturally occurring alkyl coumarin compound isolated from the roots of Heracleum candicans WALL. This compound is part of a larger family of coumarins, which are known for their diverse biological activities and presence in various plant species .
Preparation Methods
Phellodenol C can be extracted from the roots of Heracleum candicans WALL using acetone as a solvent. The acetone extract is then subjected to chromatographic purification to isolate this compound as colorless needles . The synthetic routes for this compound involve the use of specific reaction conditions to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Phellodenol C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Phellodenol C has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the reactivity and synthesis of coumarins. In biology, this compound exhibits antibacterial, antifungal, and antiviral activities, making it a potential candidate for developing new antimicrobial agents . In medicine, it has shown promise in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders . Industrially, this compound is used in the production of pharmaceuticals and as a precursor for synthesizing other biologically active compounds .
Mechanism of Action
The mechanism of action of Phellodenol C involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting key enzymes and proteins involved in various biological processes. For example, this compound has been shown to inhibit the activity of HIV reverse transcriptase and integrase, which are crucial for the replication of the virus . Additionally, it can modulate the production of reactive oxygen species and inflammatory mediators, contributing to its anti-inflammatory and antioxidant properties .
Comparison with Similar Compounds
Phellodenol C is unique among coumarins due to its specific structural features and biological activities. Similar compounds include other alkyl coumarins like candinol A and spirobifuranocoumarins like candibirins B–E . These compounds share some structural similarities with this compound but differ in their specific functional groups and biological activities. For instance, candinol A has a different alkyl side chain, while candibirins B–E contain spirobifuran rings . The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological properties .
Properties
CAS No. |
612086-89-2 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
7-hydroxy-6-[(Z)-4-hydroxy-3-methylbut-2-enyl]chromen-2-one |
InChI |
InChI=1S/C14H14O4/c1-9(8-15)2-3-10-6-11-4-5-14(17)18-13(11)7-12(10)16/h2,4-7,15-16H,3,8H2,1H3/b9-2- |
InChI Key |
JUOLTTLEQHQQED-MBXJOHMKSA-N |
Isomeric SMILES |
C/C(=C/CC1=C(C=C2C(=C1)C=CC(=O)O2)O)/CO |
Canonical SMILES |
CC(=CCC1=C(C=C2C(=C1)C=CC(=O)O2)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


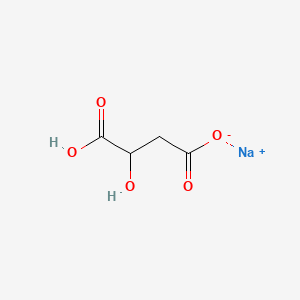
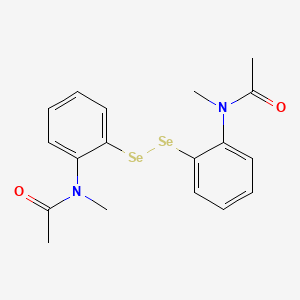
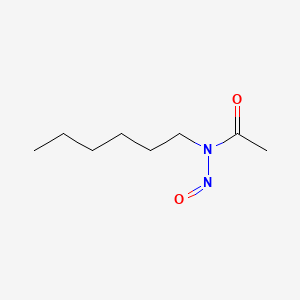

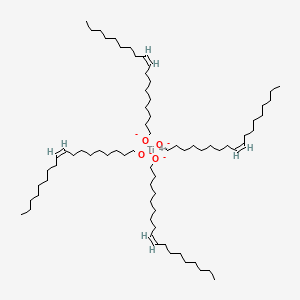
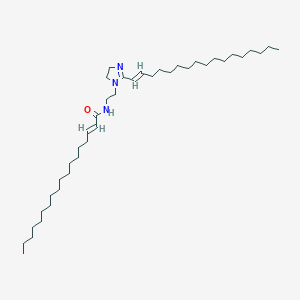
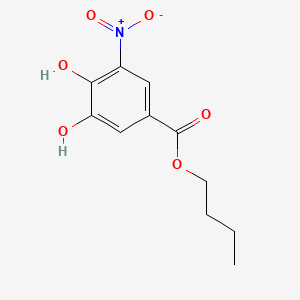
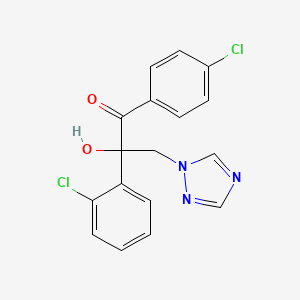
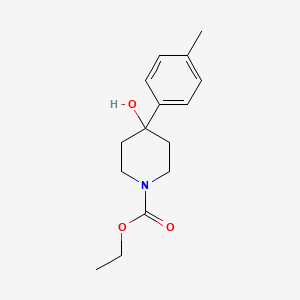

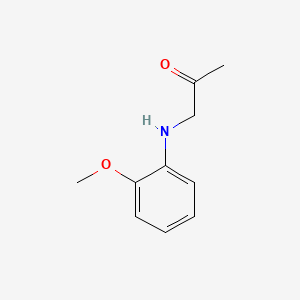
![1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride](/img/structure/B12677717.png)


